![molecular formula C10H7ClN4O3 B11096914 5-[(4-Chlorophenyl)hydrazono]pyrimidine-2,4,6(1H,3H)-trione](/img/structure/B11096914.png)
5-[(4-Chlorophenyl)hydrazono]pyrimidine-2,4,6(1H,3H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(4-Chlorophenyl)hydrazono]pyrimidine-2,4,6(1H,3H)-trione is a heterocyclic compound with a unique structure that includes a pyrimidine ring substituted with a hydrazono group and a chlorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Chlorophenyl)hydrazono]pyrimidine-2,4,6(1H,3H)-trione typically involves the reaction of hydrazonoyl halides with pyrimidine derivatives. One common method includes the condensation of 4-chlorophenylhydrazine with pyrimidine-2,4,6-trione under acidic conditions . The reaction is usually carried out in ethanol with triethylamine as a catalyst, yielding the desired product with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent-free conditions or the use of environmentally friendly solvents like ethanol, can make the process more sustainable .
Chemical Reactions Analysis
Cyclocondensation Reactions
The hydrazone moiety facilitates cyclocondensation with reagents such as thiourea, semicarbazide, and malononitrile , forming fused heterocyclic systems. For example:
-
Interaction with malononitrile forms tricyclic pyrimidine derivatives via Knoevenagel-type condensations .
These reactions typically proceed under reflux in ethanol or acetic acid, leveraging the hydrazone’s ability to act as a dienophile or electrophile.
Tautomerism and Stability
The compound exhibits keto-enol tautomerism , with the hydrazone group existing in equilibrium between the keto form (C=O) and enol form (C–OH). This tautomerism enhances its reactivity in:
-
Metal coordination : The enol form can act as a bidentate ligand for transition metals (e.g., Cu²⁺, Fe³⁺).
-
Acid-base reactions : Deprotonation of the enolic -OH group occurs in basic media, forming salts.
Functionalization at the Hydrazone Group
The hydrazone’s NH group undergoes electrophilic substitution or alkylation. For instance:
-
Acylation with acetyl chloride produces N-acetyl derivatives.
-
Alkylation with methyl iodide yields N-methylated analogs, altering solubility and biological activity .
Comparative Reactivity with Analogues
Replacing the 4-chlorophenyl group with other substituents (e.g., morpholino, piperidinyl) modifies electronic and steric effects, as seen in structurally related compounds .
Modification | Impact on Reactivity |
---|---|
Electron-withdrawing groups (e.g., -Cl) | Increased electrophilicity at the hydrazone carbon |
Electron-donating groups (e.g., -N(CH₂)₂) | Enhanced nucleophilic character |
Limitations and Challenges
Scientific Research Applications
Anticancer Activity
Research indicates that 5-[(4-Chlorophenyl)hydrazono]pyrimidine-2,4,6(1H,3H)-trione exhibits promising anticancer properties. The compound has been studied for its ability to inhibit tumor growth through various mechanisms:
- Mechanism of Action :
- In Vitro Studies :
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Lung Cancer Treatment :
- Combination Therapy :
Additional Therapeutic Applications
Beyond its anticancer properties, this compound has been investigated for other potential applications:
- Antimicrobial Activity :
- Anti-inflammatory Effects :
Research Findings Summary Table
Study | Findings | Cell Lines Tested | GI50 Values (nM) |
---|---|---|---|
Assiut et al. (2024) | Identified as a dual EGFR/VEGFR inhibitor | HCT-15, HT-29, NCI/ADR-RES | 22 - 33 |
Frontiers in Chemistry (2024) | Enhanced antiproliferative effects with specific substitutions | Various cancer types | 24 (highest potency) |
Mechanism of Action
The mechanism of action of 5-[(4-Chlorophenyl)hydrazono]pyrimidine-2,4,6(1H,3H)-trione involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit enzymes such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By binding to the active site of these enzymes, the compound can prevent their activity, leading to the inhibition of cancer cell growth . Additionally, the compound may interact with other proteins involved in signaling pathways, further contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: This compound shares a similar pyrimidine core but differs in its substitution pattern and biological activity.
Indole Derivatives: Indole-based compounds also exhibit diverse biological activities and can be compared to 5-[(4-Chlorophenyl)hydrazono]pyrimidine-2,4,6(1H,3H)-trione in terms of their medicinal applications.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
5-[(4-Chlorophenyl)hydrazono]pyrimidine-2,4,6(1H,3H)-trione is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with the chemical formula C10H7ClN4O3 and CAS number 7293-30-3, is characterized by its unique hydrazone linkage and chlorophenyl substituent, which may influence its pharmacological properties.
- Molecular Formula : C10H7ClN4O3
- Molecular Weight : 266.64 g/mol
- Density : 1.70 ± 0.1 g/cm³ (Predicted)
- pKa : 5.12 ± 0.20 (Predicted)
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing primarily on its anticancer and antimicrobial properties.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance:
- A study indicated that derivatives of pyrimidines exhibit significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HCT-116 (colon cancer) .
- In particular, compounds similar to 5-[(4-Chlorophenyl)hydrazono]pyrimidine demonstrated IC50 values indicating potent activity against these cell lines, suggesting that the structural features of this compound may enhance its efficacy .
Antimicrobial Activity
There is also emerging evidence regarding the antimicrobial properties of this compound:
- Hydrazones have been reported to exhibit antibacterial activity against a range of pathogens. The hydrazone functional group is known for its ability to chelate metal ions, which can disrupt microbial metabolism .
- Preliminary tests on related compounds have shown effectiveness against Gram-positive and Gram-negative bacteria, indicating that 5-[(4-Chlorophenyl)hydrazono]pyrimidine may possess similar properties .
Structure-Activity Relationship (SAR)
The structure of 5-[(4-Chlorophenyl)hydrazono]pyrimidine plays a crucial role in its biological activity:
- The presence of the chlorophenyl group is believed to enhance lipophilicity and facilitate cell membrane penetration, which is critical for anticancer activity .
- Modifications in the pyrimidine core can lead to variations in biological potency; thus, understanding SAR is essential for optimizing therapeutic efficacy .
Case Studies
Several case studies have evaluated the biological activities of similar compounds:
- Anticancer Evaluation : A series of pyrimidine derivatives were synthesized and tested against various cancer cell lines. One derivative showed an IC50 value of 0.09 µM against MCF-7 cells, outperforming standard chemotherapeutic agents .
- Antimicrobial Testing : A related hydrazone compound was tested against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition zones in agar diffusion assays .
Properties
Molecular Formula |
C10H7ClN4O3 |
---|---|
Molecular Weight |
266.64 g/mol |
IUPAC Name |
5-[(4-chlorophenyl)diazenyl]-6-hydroxy-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H7ClN4O3/c11-5-1-3-6(4-2-5)14-15-7-8(16)12-10(18)13-9(7)17/h1-4H,(H3,12,13,16,17,18) |
InChI Key |
WLCOGDPXTKQCFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=C(NC(=O)NC2=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.